Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Beschreibung
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:
- A 1,6-dihydropyridazine core substituted with a ketone group at position 4.
- A 4-fluorophenyl group at position 1, contributing to steric and electronic modulation.
- A sulfonyloxy linker at position 4, bridging the pyridazine ring to a 4-chlorophenyl group.
- An ethyl ester at position 3, enhancing lipophilicity and influencing bioavailability .
Its synthesis likely involves multi-step reactions, including sulfonation and esterification, as inferred from analogous compounds in the evidence .
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)15-9-3-12(20)4-10-15)11-17(24)23(22-18)14-7-5-13(21)6-8-14/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXRWGRBATYJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899728-36-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 452.84 g/mol. The structure features a pyridazine core substituted with various functional groups, which contribute to its biological activity.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Antitumor Activity
Research indicates that derivatives of compounds similar to ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine have demonstrated significant antitumor effects. For instance, studies have shown that such compounds inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential utility in cancer chemotherapy .
2. Anti-inflammatory Properties
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine has been reported to exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. This action is crucial for managing conditions like asthma and other inflammatory diseases .
3. Antibacterial Activity
The compound has also shown antibacterial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for further development as an antibacterial agent .
The biological activity of ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety in the compound interacts with specific enzymes involved in inflammatory and tumorigenic pathways.
- Modulation of Signaling Pathways : The compound affects signaling cascades related to inflammation and cell proliferation, notably through the inhibition of NF-kB and MAPK pathways .
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
- Study on Antitumor Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth with an IC50 value in the low micromolar range, indicating potent antitumor activity .
- Inflammation Model : In vivo studies using animal models of asthma showed that treatment with this compound resulted in reduced airway hyperresponsiveness and decreased levels of eosinophils in lung tissues .
Data Table
The following table summarizes key biological activities and their corresponding findings:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazine carboxylates with diverse substituents. Key structural analogs and their distinguishing features are outlined below:
Table 1: Substituent Comparison
Key Insights:
Position 4 Substituents :
- The sulfonyloxy group in the target compound is a strong electron-withdrawing moiety, enhancing reactivity compared to methoxy (electron-donating) or sulfanyl (moderately electron-withdrawing) groups .
- Trifluoromethyl substituents (e.g., in ) increase metabolic stability and lipophilicity, whereas piperazine derivatives (e.g., ) improve aqueous solubility.
Halogen Effects: The 4-fluorophenyl group at position 1 in the target compound and provides steric bulk and moderate electronegativity.
Research Findings and Implications
- Synthetic Challenges : The sulfonyloxy linker in the target compound may complicate synthesis due to steric hindrance and sensitivity to nucleophilic attack, unlike simpler substituents like methoxy .
- Safety Data: No specific hazard data exist for the target compound. However, analogs such as lack significant reported hazards, suggesting moderate safety profiles for this class.
- Computational Predictions : Molecular weight (~424.8) and polarity (from sulfonate) suggest moderate bioavailability, but high logP values in trifluoromethyl analogs (e.g., ) indicate better membrane permeability .
Q & A
Q. Key Insights :
- The 4-fluorophenyl group enhances target selectivity over analogs with nitro/methoxy groups .
- Sulfonyloxy groups improve aqueous solubility (LogP ~2.1) compared to alkyl ethers (LogP ~3.5), aiding bioavailability .
Advanced: What methodologies optimize regioselectivity in substitution reactions of this compound?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate specific positions (e.g., C4 of pyridazine) before electrophilic quenching .
- Protecting Groups : Temporarily block reactive sites (e.g., ester groups with TMSCl) during sulfonylation to prevent over-functionalization .
- Microwave Synthesis : Reduce reaction times (30 mins vs. 12 hrs) and improve regioselectivity (>90%) by accelerating kinetic control pathways .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
